molecular formula C10H18N2O B13306447 2-Amino-3-(bicyclo[2.2.1]heptan-2-YL)propanamide

2-Amino-3-(bicyclo[2.2.1]heptan-2-YL)propanamide

Katalognummer: B13306447
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: UPZAIQZOMFCFBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(bicyclo[221]heptan-2-yl)propanamide is a compound with a unique bicyclic structure It is characterized by the presence of an amino group and a propanamide group attached to a bicyclo[221]heptane ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanamide typically involves the aminomethylation of bicyclo[2.2.1]heptane derivatives. One common method is the hydroxyhalogenation of bicyclo[2.2.1]heptene, followed by substitution of the halogen atoms with amino groups . The reaction conditions often involve the use of cycloolefin-oxidant-hydrogen halide systems to induce electrophilic intermediates, which are then converted to the desired amino compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various amino alcohols, halogenated derivatives, and reduced amines. These products can have different applications depending on their functional groups and structures.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. For example, its derivatives have been studied for their potential as NMDA receptor antagonists, which could be useful in treating neurodegenerative disorders .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanamide is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C10H18N2O

Molekulargewicht

182.26 g/mol

IUPAC-Name

2-amino-3-(2-bicyclo[2.2.1]heptanyl)propanamide

InChI

InChI=1S/C10H18N2O/c11-9(10(12)13)5-8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H2,12,13)

InChI-Schlüssel

UPZAIQZOMFCFBF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1CC2CC(C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.